B1192619 Cyanine7.5 maleimide

Cyanine7.5 maleimide

Cat. No.: B1192619
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Thiol-reactive, near infrared dye Cyanine7.5 for the labeling of protein SH groups, an analog of Cy7.5 maleimide. Most proteins contain sulfhydryl groups which can be selectively labeled with maleimides. With this reagent, these proteins can be converted to near infrared (NIR) fluorescent conjugates. After it, the conjugates can be used in non-invasive live organism imaging to study distribution of the protein in tissues and organs.

Scientific Research Applications

1. Photon Budget Improvement in Fluorophores

Maleimide-cysteine chemistry, a routine practice for labeling fluorophores to proteins, has limitations in terms of photon budget efficiency in fluorophores like Cyanine dyes. Zhang et al. (2023) found that using arylation-type bioconjugation strategies, such as labeling thiols with phenyloxadiazole (POD) methyl sulfone, improves the total emitted photons by 1.5-3 fold compared to traditional maleimide-thiol linkages. This enhancement is significant in single-molecule FRET measurements and two-color STED nanoscopy using cyanine-POD conjugates (Zhang et al., 2023).

2. Formation of Cross-Linked Synthetic Polymer Hydrogels

Stewart et al. (2016) utilized the Diels-Alder [4 + 2] cycloaddition between furan- and maleimide-functional polyanions to form cross-linked synthetic polymer hydrogels. This process involved the reaction of poly(methyl vinyl ether-alt-maleic anhydride) with furfurylamine or N-(2-aminoethyl)maleimide. These hydrogels show potential for drug release applications, with their gelation time, mechanical properties, and swelling being influenced by the degree of functionalization and polymer concentration (Stewart et al., 2016).

3. Synthesis and Antitumor Properties of β-Maleimide Substituted Porphyrins

Ol’shevskaya et al. (2019) synthesized β-maleimide functionalized meso-arylporphyrins to explore their properties as photosensitizers. These porphyrins, when photoactivated, generate reactive oxygen species and have demonstrated significant antitumor activity in cellular studies. This makes them a promising chemotype for investigation in cancer treatment (Ol’shevskaya et al., 2019).

4. Palladium-Catalyzed Cyclization for Synthesizing Polysubstituted Maleimides

Hu et al. (2016) described a palladium-catalyzed cyclization reaction of alkynes with isocyanides, facilitating the synthesis of various valuable polysubstituted maleimide derivatives. This method is significant for creating complex molecular structures useful in various applications, including medicinal chemistry (Hu et al., 2016).

5. Bioconjugation and Modification of Biomolecules

Renault et al. (2018) discussed the widespread use of maleimides in bioconjugation for the modification of proteins and other biomolecules. This includes applications in immunotoxins and antibody-drug conjugates, highlighting the versatility and efficacy of maleimide-based bioconjugation in therapeutic contexts (Renault et al., 2018).

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

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